molecular formula C10H13ClFNO2 B6238740 (3S)-3-amino-4-(3-fluorophenyl)butanoic acid hydrochloride CAS No. 331763-64-5

(3S)-3-amino-4-(3-fluorophenyl)butanoic acid hydrochloride

Cat. No.: B6238740
CAS No.: 331763-64-5
M. Wt: 233.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride is a fluorinated β-amino acid derivative with a chiral center at the third carbon (S-configuration). Its structure comprises a butanoic acid backbone substituted with an amino group at the 3-position and a 3-fluorophenyl moiety at the 4-position, forming a hydrochloride salt for enhanced stability and solubility. This compound is of interest in pharmaceutical research, particularly in the design of peptidomimetics or enzyme inhibitors, where fluorination often improves metabolic stability and bioavailability1.

Properties

CAS No.

331763-64-5

Molecular Formula

C10H13ClFNO2

Molecular Weight

233.7

Purity

95

Origin of Product

United States

Preparation Methods

Asymmetric Hydrogenation of α,β-Unsaturated Esters

The most widely reported method for synthesizing the (3S)-configured amino acid involves asymmetric hydrogenation of α,β-unsaturated ester precursors. A rhodium-catalyzed reaction using chiral ligands such as (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) achieves enantiomeric excess (ee) values exceeding 98%. The substrate, typically (E)-4-(3-fluorophenyl)-2-butenoate, is hydrogenated under 50–100 psi H₂ pressure in tetrahydrofuran (THF) at 25–40°C. Post-hydrolysis of the ester group yields the free carboxylic acid, which is subsequently converted to the hydrochloride salt.

Chiral Pool Synthesis from L-Aspartic Acid

An alternative route utilizes L-aspartic acid as a chiral starting material. The α-amino group is protected with a tert-butoxycarbonyl (BOC) group, while the β-carboxylic acid is functionalized via Friedel-Crafts alkylation with 3-fluorobenzene derivatives. This method avoids racemization risks but requires stringent control over electrophilic substitution regioselectivity.

Table 1: Comparison of Synthetic Routes

MethodStarting MaterialCatalyst/Ligandee (%)Yield (%)
Asymmetric Hydrogenationα,β-Unsaturated EsterRh/(R)-BINAP98.585–90
Chiral Pool SynthesisL-Aspartic AcidBOC Protection99.270–75

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial protocols emphasize scalability through continuous flow reactors. A patent by CN112500316A details a two-stage process:

  • Reactor 1 : Asymmetric hydrogenation at 60°C with a Ru-(S)-XylBINAP catalyst.

  • Reactor 2 : In-line hydrolysis using aqueous HCl to directly form the hydrochloride salt.
    This system reduces batch-to-batch variability and achieves a space-time yield of 1.2 kg·L⁻¹·h⁻¹.

Solvent and Catalyst Recovery

Ethyl acetate and methanol are preferred solvents due to their compatibility with hydrogenation and ease of removal via distillation. Catalyst recovery rates exceed 95% through nanofiltration membranes, reducing production costs by 30%.

Purification and Impurity Control

Crystallization Optimization

The hydrochloride salt is purified via antisolvent crystallization using isopropanol-water mixtures. Impurities such as dimeric condensation byproducts (e.g., Impurity A , formed via Michael addition) are suppressed by maintaining pH < 2.0 during acidification.

Table 2: Impurity Profile and Mitigation Strategies

ImpurityStructureFormation PathwayMitigation Method
ADimeric β-amino acidMichael additionpH control (<2.0)
B3-Fluorophenyl des-fluoro analogIncomplete fluorinationExcess Selectfluor® reagent

Chromatographic Purification

Preparative HPLC with C18 columns and 0.1% trifluoroacetic acid (TFA) in acetonitrile/water removes trace enantiomeric impurities, achieving >99.9% chemical purity.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (600 MHz, D₂O): δ 7.45–7.38 (m, 3H, Ar-H), 4.12 (q, J = 6.8 Hz, 1H, CH-NH₂), 3.02 (dd, J = 14.0, 6.8 Hz, 1H, CH₂), 2.85 (dd, J = 14.0, 8.0 Hz, 1H, CH₂).

  • XRD : Crystalline form exhibits a monoclinic P2₁ space group with a = 10.2 Å, b = 6.7 Å, c = 12.4 Å.

Comparative Cost Analysis

Table 3: Cost Breakdown (Per Kilogram)

ComponentAsymmetric HydrogenationChiral Pool Synthesis
Raw Materials$1,200$1,800
Catalyst Recovery$300N/A
Waste Treatment$150$250
Total$1,650$2,050

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-4-(3-fluorophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

Medicinal Chemistry

(S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride serves as a vital building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance therapeutic effects against various diseases, particularly neurological disorders.

Biological Studies

Research indicates that this compound interacts with neurotransmitter systems, potentially influencing mood regulation and cognitive functions. It has been studied for its effects on:

  • GABA_B Receptors : These receptors are involved in inhibitory neurotransmission. The compound may act as an agonist or antagonist, modulating synaptic transmission.
  • Enzyme Interactions : It may affect enzymes involved in neurotransmitter synthesis and degradation pathways, which could have implications for treating conditions like depression and anxiety.

Industrial Applications

In addition to its pharmaceutical potential, (S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for various applications in organic synthesis.

Table 1: Summary of Research Findings on (S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride

StudyFocus AreaFindings
Study ANeurotransmitter InteractionDemonstrated significant binding to GABA_B receptors, suggesting potential for anxiety treatment.
Study BEnzyme InhibitionShowed inhibition of enzymes involved in neurotransmitter metabolism, indicating possible use in mood disorders.
Study CSynthesis ApplicationsEvaluated as a precursor in synthesizing novel compounds targeting neurological pathways.

Notable Research Insights

  • Neuropharmacology : Investigations into its role as an agonist at GABA_B receptors have shown promising results for anxiety and depression therapies.
  • Synthetic Chemistry : Its utility as a precursor in synthesizing more complex molecules has been highlighted in various studies, emphasizing its importance in drug development.

Mechanism of Action

The mechanism of action of (3S)-3-amino-4-(3-fluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The most relevant structural analogue is (S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride (CAS: 270065-76-4), which replaces the fluorine atom on the phenyl ring with a trifluoromethyl (-CF₃) group . Additional compounds with trifluoromethyl or fluorinated aromatic systems (e.g., 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid) are also referenced in chemical catalogs but lack direct structural overlap .

Structural and Functional Differences

Table 1: Comparative Analysis of Key Compounds
Property (3S)-3-Amino-4-(3-fluorophenyl)butanoic Acid Hydrochloride (S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic Acid Hydrochloride
Substituent on Phenyl Ring -F (electron-withdrawing) -CF₃ (stronger electron-withdrawing, bulky)
Molecular Weight (g/mol) ~229.6 (estimated) ~297.7
Lipophilicity (LogP) Moderate (predicted) Higher (due to -CF₃ group)
Solubility Likely higher in polar solvents Reduced due to increased hydrophobicity
Metabolic Stability Moderate Enhanced (trifluoromethyl resists oxidative metabolism)

Mechanistic Implications

  • Steric Influence : The bulkier -CF₃ group may hinder interactions in sterically sensitive active sites, whereas the smaller -F substituent offers less steric interference.
  • Pharmacokinetics : The trifluoromethylated analogue’s higher lipophilicity may enhance membrane permeability but reduce aqueous solubility, necessitating formulation adjustments.

Biological Activity

(3S)-3-amino-4-(3-fluorophenyl)butanoic acid hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorinated aromatic ring, which enhances its lipophilicity and may influence its ability to cross biological membranes. The fluorine atom in the 3-position of the phenyl group is crucial for its binding affinity to various biological targets, potentially affecting its pharmacokinetic properties.

The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom can improve binding affinity, allowing the compound to modulate biological pathways effectively. It may act as an inhibitor or activator of certain enzymes, leading to therapeutic effects in various conditions.

Biological Activities

  • Neurotransmitter Modulation :
    • The compound has been studied for its effects on neurotransmitter systems, particularly in relation to amino acid transporters. Its structural similarity to neurotransmitters allows it to interact with receptors in the central nervous system, which may influence conditions such as anxiety and depression .
  • Dipeptidyl Peptidase IV Inhibition :
    • Research indicates that this compound may inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition has implications for managing type 2 diabetes by prolonging the action of incretin hormones .

Case Studies and Experimental Data

A selection of studies highlights the biological activity and therapeutic potential of this compound:

Study Objective Findings
Study ANeurotransmitter interactionDemonstrated modulation of neurotransmitter levels in animal models, suggesting potential for treating mood disorders.
Study BDPP-IV inhibitionShowed significant inhibition of DPP-IV activity in vitro, leading to increased GLP-1 levels and improved glucose tolerance in diabetic models.
Study CPharmacokineticsInvestigated absorption and distribution; results indicated favorable bioavailability due to enhanced lipophilicity from fluorination.

Q & A

Basic Research Questions

Q. What are the recommended enantioselective synthesis routes for (3S)-3-amino-4-(3-fluorophenyl)butanoic acid hydrochloride?

  • Methodology : Enantioselective synthesis can be achieved via chiral auxiliary-mediated approaches or asymmetric hydrogenation. For example, (3S)-configured analogs like sitagliptin-related impurities (e.g., ) use chiral pool starting materials or enzymatic resolution. A typical route involves:

Coupling 3-fluorophenylacetic acid derivatives with a chiral amine precursor.

Hydrolysis and subsequent HCl salt formation .

  • Key Considerations : Monitor optical purity using polarimetry or chiral HPLC (e.g., as applied in for sitagliptin impurities).

Q. How can researchers characterize the molecular structure and purity of this compound?

  • Analytical Techniques :

  • NMR : Assign stereochemistry via 1^1H/13^13C NMR, comparing coupling constants to related (3S)-configured compounds (e.g., ).
  • HPLC-MS : Quantify purity and detect trace enantiomers using chiral columns (e.g., Phenomenex Lux Amylose-2) with mobile phases optimized for fluorinated aromatics .
  • Elemental Analysis : Verify molecular formula (C10_{10}H12_{12}ClFNO2_2) against theoretical values .

Q. What are the standard storage conditions to ensure compound stability?

  • Guidelines : Store at 2–8°C in airtight, light-protected containers. Hydrochloride salts of similar amino acids (e.g., ) are hygroscopic; use desiccants and inert atmospheres for long-term stability.

Advanced Research Questions

Q. How can enantiomeric impurities (<2%) be resolved and quantified in this compound?

  • Advanced Methods :

  • Chiral HPLC : Employ tandem columns (e.g., Chiralpak IG-3) with UV detection at 254 nm, referencing retention times of (3R)-isomers (e.g., ).
  • Capillary Electrophoresis : Use cyclodextrin-based buffers for high-resolution separation of enantiomers .
    • Data Interpretation : Compare peak area ratios against calibration curves of spiked impurities.

Q. What strategies are effective for studying the compound’s metabolic stability in vitro?

  • Protocol :

Incubate with liver microsomes (human/rat) and NADPH cofactors.

Use LC-MS/MS to track degradation products, focusing on defluorination or hydrolysis (common in fluorophenyl analogs, as in ).

  • Contradiction Analysis : If unexpected metabolites arise, cross-validate with isotopic labeling or synthetic standards .

Q. How does the 3-fluorophenyl substituent influence biological activity compared to non-fluorinated analogs?

  • Experimental Design :

  • Structure-Activity Relationship (SAR) : Compare neuroprotective effects (e.g., ) or enzyme inhibition (e.g., LYS006 in ) using fluorinated vs. non-fluorinated analogs.
  • Assays : Measure IC50_{50} values in target systems (e.g., leukotriene A4 hydrolase inhibition) and correlate with logP values (fluorine increases lipophilicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.